molecular formula C22H21N3O5S B10971961 [2-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid

[2-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid

Cat. No.: B10971961
M. Wt: 439.5 g/mol
InChI Key: QWJQRUARSAYACC-UHFFFAOYSA-N
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Description

2-{2-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound featuring a thiophene ring, a pyridine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID typically involves multi-step organic synthesis. Key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial in various biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID is unique due to its combination of a thiophene ring, a pyridine moiety, and various functional groups

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[2-[[5-methyl-4-phenyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C22H21N3O5S/c1-14-19(16-7-3-2-4-8-16)20(21(29)24-11-15-6-5-9-23-10-15)22(31-14)25-17(26)12-30-13-18(27)28/h2-10H,11-13H2,1H3,(H,24,29)(H,25,26)(H,27,28)

InChI Key

QWJQRUARSAYACC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)COCC(=O)O)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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